Sulfo Cy5 Carboxylic acids

説明

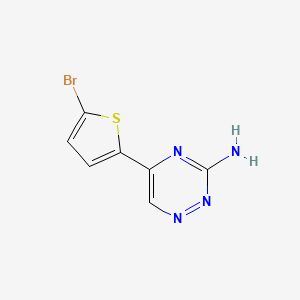

Sulfo Cy5 Carboxylic acids, also known as sulfo-Cyanine5 carboxylic acid, is a non-activated, water-soluble dye . It is highly hydrophilic and its non-sulfonated analog is available . The fluorophore is an equivalent of Cy5® carboxylic acid .

Synthesis Analysis

The synthesis of sulfo-Cy5 carboxylic acid has been reported in various studies . For labeling applications, the use of pre-activated sulfo-Cy5 NHS ester is considered .Molecular Structure Analysis

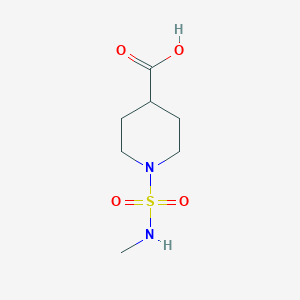

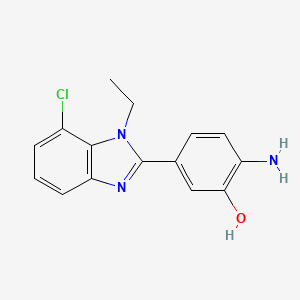

Sulfo Cy5 Carboxylic acids have a molecular weight of 680.87 and a molecular formula of C 32 H 37 N 2 KO 8 S 2 . They display a narrow absorption band and high molar absorptivity at 651 nm .Chemical Reactions Analysis

Sulfo Cy5 Carboxylic acids can be used for chemical synthesis . They have been studied as chemosensors for the recognition of metal cations with biological and environmental relevance .Physical And Chemical Properties Analysis

Sulfo Cy5 Carboxylic acids are well soluble in water, DMF, DMSO (0.35 M = 240 g/L), and are practically insoluble in non-polar organic solvents . They show a very low dependence of fluorescence on pH .科学的研究の応用

Application 1: Colorimetric Chemosensor for Metal Cation Recognition

- Summary of the Application : Sulfo-Cy5 carboxylic acid is used as a colorimetric chemosensor for the recognition of metal cations with biological and environmental relevance . This application is particularly important because high levels of some cations are toxic and can cause serious health and environmental problems .

- Methods of Application or Experimental Procedures : The sulfo-cyanine dye, which absorbs and emits in the NIR region, was studied as a chemosensor for the recognition of metal cations . Chemosensing studies showed that this sulfo-cyanine displayed a highly sensitive colorimetric response, from blue to colorless, for Cu 2+ and Fe 3+ in acetonitrile solution .

- Results or Outcomes : The results indicate that sulfo-Cy5 carboxylic acid can be used to detect Cu 2+ and Fe 3+ with remarkable sensitivity .

Application 2: Labeling Peptides, Proteins, and Oligos for Fluorescence Imaging

- Summary of the Application : Sulfo Cy5 Carboxylic acids are widely used for labeling peptides, proteins, and oligos for fluorescence imaging and other fluorescence-based biochemical analysis . This application is particularly important in life sciences where visualization of these biomolecules is crucial for understanding their function and interaction .

- Methods of Application or Experimental Procedures : For labeling applications, the pre-activated sulfo-Cy5 NHS ester is preferred . The sulfonate groups make the Cy dyes soluble in water and also reduce fluorescence-quenching which can arise from dye–dye interactions .

- Results or Outcomes : The use of Sulfo Cy5 Carboxylic acids in this application allows for the effective visualization of peptides, proteins, and oligos, providing valuable insights into their roles and interactions .

Application 3: Fluorescence Imaging in Life Sciences

- Summary of the Application : Sulfo Cy5 Carboxylic acids are used for fluorescence imaging in life sciences . This application is particularly important as it allows for the visualization of various biological molecules, providing valuable insights into their roles and interactions .

- Methods of Application or Experimental Procedures : The sulfonate groups make the Cy dyes soluble in water and also reduce fluorescence-quenching which can arise from dye–dye interactions . For labeling applications, using pre-activated sulfo-Cy5 NHS ester is preferred .

- Results or Outcomes : The use of Sulfo Cy5 Carboxylic acids in this application allows for the effective visualization of various biological molecules, providing valuable insights into their roles and interactions .

特性

IUPAC Name |

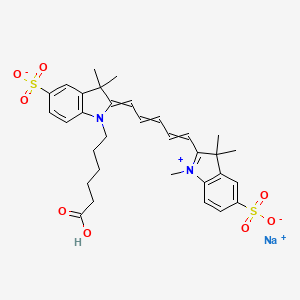

sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O8S2.Na/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMXXQYLCXUAFF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N2NaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 118987355 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)

![[4-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B1530211.png)